Boc-N-Me-Ser(tBu)-OH
Description
N-methylated amino acids are a crucial class of building blocks in modern peptide science. They are derivatives of standard amino acids where a methyl group has been substituted for a hydrogen atom on the backbone amide nitrogen. This seemingly minor structural modification imparts significant and often desirable changes to the resulting peptides. N-methylated residues are found in various natural products, including the chemotherapy agents dactinomycin (B1684231) and cyclosporine. enamine.net
The incorporation of N-methyl amino acids into a peptide sequence is a key strategy for modulating its biological and physical properties. enamine.netpeptide.com One of the most significant effects is the enhancement of resistance to enzymatic degradation. enamine.netpeptide.com By replacing the N-H bond with an N-CH₃ group, the peptide bond becomes less susceptible to cleavage by proteases, which typically recognize and hydrolyze standard peptide linkages. This modification can substantially increase the in-vivo half-life of peptide-based drug candidates. peptide.com
From a physicochemical standpoint, N-methylation impacts a peptide's solubility and permeability. The N-methyl group disrupts the hydrogen bonding network that can form between peptide backbones, which can reduce interchain aggregation and increase solubility, particularly for hydrophobic peptides. peptide.commerckmillipore.com While increasing lipophilicity, the N-methylation of amide nitrogens can simultaneously increase the aqueous solubility of the peptide. scielo.org.mx This modification has also been shown to enhance intestinal permeability and, in some cases, allows peptides to diffuse across the blood-brain barrier. peptide.com However, the introduction of N-methylated amino acids also presents challenges in peptide synthesis, as the increased steric bulk of the activated N-methylated amino acid can hinder the efficiency of the coupling reaction. scielo.org.mx These synthons are vital for creating peptides with modified characteristics for use in drug discovery and structure-activity relationship (SAR) studies. scielo.org.mx
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO5/c1-12(2,3)18-8-9(10(15)16)14(7)11(17)19-13(4,5)6/h9H,8H2,1-7H3,(H,15,16)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAPOAVQWBCAIGO-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)O)N(C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Context Within Protected Amino Acid Derivatives
Synthesis of N-Methylated Serine Precursors
The production of this compound typically commences with the synthesis of an N-methylated serine precursor. A variety of methods exist for this initial N-methylation step.
One common approach involves the direct N-methylation of a serine derivative. Traditional methods have utilized methyl iodide (MeI) in the presence of a base like sodium hydride (NaH) or with silver oxide (Ag₂O). researchgate.net However, these conditions can sometimes lead to undesirable side reactions, such as β-elimination in Boc-protected serine, which results in the formation of dehydroalanine (B155165) derivatives. To circumvent these issues, alternative methylating agents like dimethyl sulfate (B86663) with sodium hydride have been successfully employed. researchgate.net
Another effective strategy is the oxazolidinone pathway. In this two-step process, an N-protected serine (for example, with a Cbz or Fmoc group) is reacted with paraformaldehyde under acidic conditions to form a cyclic oxazolidinone intermediate. researchgate.net This intermediate is then reduced, often using a Lewis acid or triethylsilane with trifluoroacetic acid, to yield the desired N-methyl serine derivative. researchgate.net This method is noted for its improved yields and shorter reaction times under mild conditions. researchgate.net
Furthermore, N-methylation can be achieved on sulfonamide-protected amino acids. acs.org This long-standing method involves the alkylation of N-sulfonamidoamino acids, a technique that has been refined over the years to improve efficiency and minimize side reactions. acs.org
N-alpha-Tert-Butoxycarbonyl (Boc) Protection Strategies
Protecting the α-amino group is a critical step, and the tert-butoxycarbonyl (Boc) group is a popular choice due to its stability and ease of removal under acidic conditions. wikidot.com
Direct Formation of Boc-Protected Amines and Amino Acids
The most common method for introducing the Boc group is by reacting the N-methylated serine precursor with di-tert-butyl dicarbonate (B1257347) (Boc₂O). This reaction is typically performed in the presence of a base, which deprotonates the amino group, enhancing its nucleophilicity. The choice of base and solvent is crucial for the reaction's success. The reaction is often carried out in a mixed solvent system like THF/water to accommodate both the amino acid and the reagents. wikidot.com
A specific procedure for Boc-protection involves dissolving the amino acid in a suitable solvent, cooling the solution, and then adding the Boc₂O and a base. After the reaction is complete, an acidic workup is necessary to neutralize the carboxylate salt and render the N-Boc-N-methyl-amino acid soluble in organic solvents for extraction. wikidot.com
Chemoselectivity Considerations in Boc Protection
When working with serine derivatives, the nucleophilic hydroxyl group presents a challenge, as it can also react with Boc₂O. To ensure selective protection of the nitrogen atom, reaction conditions must be carefully managed. The inherent higher nucleophilicity of the amino group over the hydroxyl group generally allows for preferential N-protection. acs.org By controlling the temperature and using a stoichiometric amount of Boc₂O, the desired N-Boc product can be favored.
One study on the selective N-methylation of Boc-protected amino acids using MeI and NaH in THF found that chelation of the carboxylate group by the sodium cation prevents its methylation, thus favoring the N-methylation. researchgate.netacs.orgnih.govfigshare.com This highlights the intricate interplay of reagents and intermediates in achieving chemoselectivity.
O-Tert-Butyl (tBu) Ether Protection of the Hydroxyl Group
To prevent the hydroxyl group of the serine side chain from participating in unwanted reactions during subsequent synthetic steps, it must be protected. The tert-butyl (tBu) ether is a frequently used protecting group for this purpose due to its stability and its convenient removal under acidic conditions, often at the same time as the Boc group. fishersci.at
The tBu group is typically introduced by reacting the Boc-protected N-methyl serine with isobutylene (B52900) in the presence of a strong acid catalyst. pharmaffiliates.comscbt.com This reaction requires anhydrous conditions to prevent the acid catalyst from being consumed by water. The O-tert-butyl protected serine derivative is a valuable reagent in solid-phase peptide synthesis (SPPS), where it helps to prevent side reactions like glutarimide (B196013) formation. fishersci.atpharmaffiliates.comfishersci.at
Stereochemical Control and Epimerization Mitigation during Synthesis
Maintaining the stereochemical integrity at the α-carbon is paramount in peptide synthesis, as racemization can lead to biologically inactive or even harmful peptides. N-methylated amino acids are particularly prone to epimerization. thieme-connect.deacs.org
Factors Influencing Epimerization in N-Methylated Amino Acids
The increased susceptibility of N-methylated amino acids to racemization is a well-documented phenomenon. thieme-connect.deacs.orgresearchgate.net The primary mechanism for this loss of stereochemistry is through the formation of an oxazolone (B7731731) (or oxazolium-5-oxide) intermediate during the activation of the carboxylic acid for peptide coupling. researchgate.nethighfine.com This intermediate can readily enolize, leading to racemization. thieme-connect.de
Several factors influence the rate of epimerization:
Base: The strength and steric hindrance of the base used can significantly impact racemization. highfine.com For instance, sterically hindered bases like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine generally lead to less racemization than less hindered bases like triethylamine (B128534) (TEA). highfine.com
Solvent: Polar solvents have been shown to promote racemization. researchgate.net
Coupling Reagents: The choice of coupling reagent is critical. Reagents that minimize the formation or lifetime of the oxazolone intermediate are preferred. acs.orgscielo.org.mx For example, using HATU as a coupling reagent has been shown to result in low epimerization for N-methyl amino acids. scielo.org.mx The addition of additives like HOBt or HOAt can also suppress racemization, with HOAt generally being more effective. highfine.com
Temperature: Lowering the reaction temperature can help to reduce the rate of epimerization. mdpi.com
Salts: The presence of tertiary amine salts can have a profound effect, increasing the rate of racemization for activated N-methyl amino acids. thieme-connect.deresearchgate.net
Studies have shown that saponification of N-protected-N-methylamino acid esters with strong bases can also induce significant racemization. acs.orgcdnsciencepub.com Therefore, milder methods for ester cleavage, such as SN2 dealkylation using lithium iodide, are sometimes employed to preserve stereochemical purity. acs.org
Interactive Data Table: Factors Affecting Epimerization
| Factor | Effect on Epimerization | Mitigation Strategy | Reference(s) |
| Base Strength | Stronger, less hindered bases increase racemization. | Use sterically hindered bases (e.g., DIPEA, collidine). | highfine.com |
| Solvent Polarity | Polar solvents can promote racemization. | Use less polar solvents where possible. | researchgate.net |
| Coupling Reagent | Some reagents favor oxazolone formation. | Use reagents like HATU; add inhibitors like HOAt. | highfine.comscielo.org.mx |
| Temperature | Higher temperatures increase racemization rates. | Perform couplings at lower temperatures. | mdpi.com |
| Amine Salts | Presence of tertiary amine salts increases racemization. | Minimize salt concentration; use salt-free conditions when possible. | thieme-connect.deresearchgate.net |
Strategies for Maintaining Chiral Purity
The prevention of epimerization is a paramount challenge in the synthesis and manipulation of N-methylated amino acids. The α-proton of N-methylated amino acid esters is more susceptible to abstraction by base than the N-H proton of non-methylated amino acids, which can lead to a loss of stereochemical purity. acs.org Several strategies have been developed to mitigate this risk during the synthesis of precursors to this compound.
One of the primary steps where racemization can occur is during the hydrolysis (saponification) of a methyl ester precursor, such as N-Boc-N-methyl-Ser(tBu)-OMe, to the final carboxylic acid. Standard saponification using strong bases like lithium hydroxide (B78521) (LiOH) has been shown to cause significant racemization in related N-methylated systems. acs.org For instance, the hydrolysis of Nα-methyl-Nα-o-NBS-isoleucine methyl ester and Nα-methyl-Nα-o-NBS-threonine O-tert-butyl ether methyl ester with LiOH resulted in notable racemization. acs.org This is attributed to the increased acidity of the α-C-H bond in the absence of a deprotonatable N-H bond, making it vulnerable to base-mediated abstraction and subsequent reprotonation that scrambles the stereocenter. acs.org
To circumvent this, milder, non-epimerizing hydrolysis conditions are employed. A highly effective alternative is the use of an SN2-type saponification mechanism. Treatment of the methyl ester with lithium iodide (LiI) in a solvent like ethyl acetate (B1210297) or pyridine (B92270) facilitates the cleavage of the methyl ester to the carboxylate salt via nucleophilic attack on the methyl group, which is then followed by an acidic workup to yield the carboxylic acid. This method avoids the use of strong base and direct interaction with the chiral center, thus preserving its integrity. acs.org
Another critical point for potential epimerization is during the peptide coupling reaction itself. The activation of the carboxylic acid can lead to the formation of an oxazol-5(4H)-one intermediate, which readily racemizes. mdpi.com This is a known issue for many amino acids, and the risk can be exacerbated with sterically hindered N-methyl amino acids. The use of certain coupling reagents can suppress this side reaction. Additives like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), often used in combination with carbodiimides (like DIC) or uronium salts (like HATU), are effective at minimizing racemization during amide bond formation. mdpi.comresearchgate.net The nitrogen atom in the HOAt ester intermediate is thought to stabilize the activated acid and promote rapid aminolysis, outcompeting the rate of oxazolone formation. mdpi.com
| Compound | Hydrolysis Condition | Racemization Observed | Reference |
|---|---|---|---|
| Nα-methyl-Nα-o-NBS-isoleucine methyl ester | 2 M LiOH in THF/Methanol | 8% | acs.org |
| Nα-methyl-Nα-o-NBS-threonine O-tert-butyl ether methyl ester | 2 M LiOH in THF/Methanol | 10% | acs.org |
| Nα-methyl-Nα-o-NBS-amino acid methyl esters | LiI in Ethyl Acetate | Racemization avoided | acs.org |
Advanced Synthetic Approaches and Innovations
Recent advancements in synthetic organic chemistry have provided novel and more efficient methods for the preparation of N-methylated amino acids like this compound, often with improved yields and stereochemical fidelity.
One innovative approach involves the use of Lewis acid-catalyzed N-methylation. A procedure utilizing the reagent system of aluminum trichloride (B1173362) (AlCl₃) and diazomethane (B1218177) has been shown to be effective for the N-methylation of amino acid methyl esters protected with the (9H-fluoren-9-yl)methanesulfonyl (Fms) group. This method is advantageous as it proceeds without racemization and is compatible with acid-labile side-chain protecting groups such as the tert-butyl (tBu) ether present in this compound. The Fms group is strategically useful as its removal conditions are similar to the widely used Fmoc group, allowing for interchangeability in standard peptide synthesis strategies.
Catalytic amidation represents another frontier. Researchers have developed a direct, catalytic amidation of N-Boc-serine methyl ester using tantalum(V) ethoxide (Ta(OEt)₅) as a catalyst. rsc.org This reaction, which forms a dipeptide bond, proceeds with excellent diastereoselectivity. The key to this reaction's success is the directing effect of the β-hydroxy group on the serine, which promotes the activation of the ester carbonyl group by the tantalum catalyst. This type of hydroxy-directed reaction provides a pathway to peptide fragments containing N-Boc-Ser derivatives with high chiral purity. rsc.org
Furthermore, greener and more sustainable methods are being explored. The use of dimethyl carbonate (DMC) as a methylating agent, assisted by an acid, has been reported for the N-methylation of various amino acids. usc.edu.au This method is highlighted for its efficiency, use of an environmentally benign reagent, and, crucially, the absence of racemization. usc.edu.au While not specifically detailed for this compound, the principle is broadly applicable to protected amino acids.
These advanced methods offer significant improvements over more traditional multi-step syntheses that may involve hazardous reagents or conditions that compromise chiral purity. The development of catalytic and racemization-free reactions is crucial for making complex building blocks like this compound more accessible for applications in medicinal chemistry and peptide science.
| Method | Key Reagents/Catalyst | Key Advantages | Reference |
|---|---|---|---|
| Lewis Acid-Catalyzed N-Methylation | AlCl₃ / Diazomethane | Racemization-free; Compatible with acid-labile groups (tBu). | |
| Hydroxy-Directed Catalytic Amidation | Ta(OEt)₅ | High diastereoselectivity; Direct peptide bond formation. | rsc.org |
| Green N-Methylation | Dimethyl Carbonate (DMC) / Acid | Sustainable reagent; No racemization reported. | usc.edu.au |
Applications of Boc N Me Ser Tbu Oh in Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) Utilizing Boc-N-Me-Ser(tBu)-OH
Solid-Phase Peptide Synthesis (SPPS) is the predominant method for assembling peptides, where the growing peptide chain is anchored to an insoluble resin support. iris-biotech.de this compound is well-suited for incorporation into various SPPS workflows.
In traditional Boc-based SPPS, the temporary Nα-Boc protecting group is removed at each cycle by treatment with an acid, typically trifluoroacetic acid (TFA). peptide.com The side-chain protecting groups, such as the tBu ether on the serine residue and benzyl-based groups (Bzl), are designed to be stable to these conditions but are cleaved during the final step using a strong acid like hydrofluoric acid (HF). peptide.compeptide.com
This compound integrates seamlessly into this strategy. The Nα-Boc group is cleaved by TFA to reveal the N-methyl secondary amine, which is then ready for coupling with the next Boc-protected amino acid in the sequence. The tBu group on the serine side-chain remains intact throughout the synthesis until the final cleavage from the resin.
Orthogonal protecting group strategies are fundamental to modern peptide synthesis, allowing for the selective removal of one type of protecting group in the presence of others. biosynth.com The most common orthogonal scheme is the Fmoc/tBu strategy, where the base-labile Fmoc group is used for temporary Nα-protection, and acid-labile groups like tBu protect the side chains. iris-biotech.debiosynth.com
This compound is highly compatible with hybrid strategies that employ both Fmoc and Boc protections. For instance, during a synthesis using the Fmoc/tBu approach, this compound can be incorporated at a specific position. The Fmoc groups on other amino acids are removed with a base (e.g., piperidine), which does not affect the acid-labile Boc and tBu groups on the N-methylated serine. organic-chemistry.orgresearchgate.net This allows for complex peptide modifications, such as side-chain cyclization or branching, where different protecting groups need to be removed at different stages of the synthesis. The dual Boc/tBu protection on the serine derivative ensures its stability during the base-mediated Fmoc-deprotection steps.
A significant challenge in synthesizing peptides with N-methylated amino acids is the steric hindrance of the N-methyl group, which greatly reduces the nucleophilicity of the secondary amine. peptide.comcem.com This makes the coupling step more difficult compared to coupling with primary amines. Standard coupling reagents may result in low yields.
Research has identified several highly efficient coupling reagents that can overcome this steric hindrance. nih.gov Reagents such as HATU, PyAOP, and PyBOP, particularly when used with an additive like HOAt, have proven effective for coupling to N-methylated residues. peptide.comnih.govbachem.com In some cases, specialized reagents like PyBrOP or TOTT are employed for particularly challenging couplings. peptide.combachem.com Microwave-assisted SPPS can also be used to drive difficult couplings to completion by using elevated temperatures. cem.com Due to the difficulty of these couplings, extended reaction times or double-coupling protocols are often necessary. nih.gov
| Coupling Reagent | Comments | Reference |
|---|---|---|
| HATU | Highly effective, often used in excess (e.g., 4 equivalents) with a base like DIEA. | peptide.combachem.com |
| PyAOP / PyBOP | In combination with HOAt, these are among the most promising reagents for coupling hindered N-methylamino acids. | nih.gov |
| PyBrOP | A highly reactive phosphonium (B103445) salt reagent suitable for sterically hindered couplings, though it can be prone to racemization with prolonged reaction times. | peptide.combachem.com |
| COMU | A modern uronium salt with reactivity comparable to HATU but with improved safety and solubility profiles. | bachem.com |
| Triphosgene (BTC) | Used to form highly reactive acyl chlorides in situ, which is an efficient method for forming N-methyl amide bonds. | acs.org |
The incorporation of this compound onto the resin-bound peptide chain requires optimized conditions. Typically, a significant excess of the amino acid derivative (e.g., 2-4 equivalents) and the coupling reagent is used relative to the resin's substitution level. peptide.com The reaction is performed in a suitable solvent like DMF or NMP. peptide.com
Monitoring the completion of the coupling reaction is crucial. The standard Kaiser test, which detects free primary amines with ninhydrin, does not work for N-methylated amino acids. Instead, alternative tests like the bromophenol blue test are used, where a blue-to-green color indicates an incomplete reaction, while a yellow color signifies completion. peptide.com If coupling is incomplete, a second coupling cycle is performed to maximize the yield before proceeding to the next step in the synthesis. peptide.com An alternative strategy is to perform the N-methylation step directly on the resin after the serine residue has been incorporated into the peptide chain, though this requires a different set of reagents and protocols. nih.govrsc.org
The final step in SPPS is the cleavage of the completed peptide from the solid support and the simultaneous removal of all side-chain protecting groups. peptide.com For peptides synthesized using this compound within an Fmoc/tBu strategy on an acid-sensitive resin (like Rink Amide), a strong acidic cocktail is used. sigmaaldrich.comresearchgate.net
A common cleavage cocktail consists of a high concentration of trifluoroacetic acid (TFA) mixed with various scavengers. thermofisher.com The tBu group protecting the serine side-chain is acid-labile and is efficiently removed by the TFA treatment. Scavengers are critical for quenching reactive cationic species generated during deprotection, particularly the tert-butyl cations from the cleavage of tBu and Boc groups, which can otherwise cause unwanted side reactions with sensitive residues like tryptophan or methionine. peptide.comthermofisher.com
| Cleavage Cocktail Composition | Purpose of Scavengers | Reference |
|---|---|---|
| TFA / H₂O / TIS (e.g., 95:2.5:2.5) | Triisopropylsilane (TIS) is a highly effective scavenger for trityl and other carbocations. Water helps in the cleavage process. | thermofisher.com |
| TFA / EDT / H₂O / TIS (e.g., 94:2.5:2.5:1) | Ethanedithiol (EDT) is particularly useful for protecting tryptophan residues from modification. | sigmaaldrich.com |
| TFA / Phenol / H₂O | Phenol acts as a scavenger to protect tyrosine and tryptophan residues. | sigmaaldrich.com |
On-Resin Incorporation Techniques
Solution-Phase Peptide Synthesis Incorporating this compound
While SPPS is more common, solution-phase peptide synthesis (SolPS) remains a valuable strategy, especially for the large-scale production of shorter peptides or for fragment condensation approaches. peptide.comsci-hub.se In SolPS, all reactions (coupling and deprotection) are carried out in a suitable solvent, and the product is isolated and purified after each step. mdpi.com
This compound is also applicable to solution-phase synthesis. peptide.com The Boc group provides temporary Nα-protection, which can be removed under acidic conditions to allow for chain elongation. The tBu side-chain protection is stable during these steps and is typically removed in the final deprotection stage. The principles of coupling are similar to SPPS, requiring potent activating agents to overcome the steric hindrance of the N-methyl group. sci-hub.semdpi.com This building block can be incorporated into a peptide fragment which is then condensed with another fragment to assemble a larger peptide, a common strategy in convergent solution-phase synthesis. sci-hub.se
Role in Peptide Backbone Elongation and Sequential Coupling
The chemical compound N-tert-butoxycarbonyl-N-methyl-O-tert-butyl-L-serine, abbreviated as this compound, is a specialized amino acid derivative designed for use in peptide synthesis. Its unique structure, featuring an N-terminal methyl group and two distinct protecting groups, plays a critical role in the stepwise construction of peptide chains, a process known as backbone elongation. This process involves the sequential addition of amino acids to a growing peptide, and the properties of this compound introduce specific advantages and challenges to this procedure.
The incorporation of an N-methyl group into a peptide backbone is a widely used strategy to enhance the therapeutic properties of synthetic peptides. This modification can increase resistance to enzymatic degradation, thereby improving the peptide's in vivo half-life and bioavailability. researchgate.netmdpi.com Furthermore, N-methylation reduces the hydrogen-bonding capacity of the amide backbone and restricts its conformational flexibility, which can be leveraged to design peptides with specific secondary structures, such as turns. mdpi.com
The successful use of this compound in sequential coupling relies on its orthogonal protection scheme. The tert-butoxycarbonyl (Boc) group protects the N-terminal amine, while the tert-butyl (tBu) ether protects the hydroxyl group on the serine side chain. biosynth.com These groups can be removed under different chemical conditions. The Boc group is labile to moderately acidic conditions, such as treatment with trifluoroacetic acid (TFA), while the tBu group requires stronger acids for cleavage. mdpi.combiosynth.com This orthogonality is fundamental to solid-phase peptide synthesis (SPPS), as it allows for the selective deprotection of the N-terminal amine to enable coupling with the next amino acid in the sequence, while the side chain remains protected to prevent unwanted side reactions. biosynth.comresearchgate.net
However, the very feature that provides therapeutic benefits—the N-methyl group—also presents a significant challenge during peptide backbone elongation. The presence of the methyl group on the nitrogen atom creates steric hindrance, which can significantly slow down the rate of peptide bond formation. researchgate.netajpamc.com Coupling an amino acid to a sterically hindered N-methylated amine is often inefficient and may require specialized conditions to achieve satisfactory yields. This is particularly true when coupling two consecutive N-methylated residues. ajpamc.combachem.com
To overcome the challenge of sterically hindered couplings, researchers employ highly reactive coupling reagents and optimized reaction conditions. Standard coupling reagents may be insufficient, leading to the use of more potent phosphonium or uronium salt-based reagents. bachem.comnih.gov Studies on the synthesis of N-methyl-rich peptides have shown that reagents such as PyAOP and HATU, often in combination with a non-nucleophilic base like diisopropylethylamine (DIEA), are effective for these difficult coupling steps. researchgate.netajpamc.comnih.gov In some cases, repeated or "double" couplings are performed to ensure the reaction proceeds to completion before the elongation continues to the next residue.
The research findings below summarize the key factors influencing the incorporation of N-methylated amino acids like this compound during peptide synthesis.
Table 1: Research Findings on Sequential Coupling of N-Methylated Amino Acids
| Factor | Observation | Implication for this compound | Source(s) |
|---|---|---|---|
| Steric Hindrance | The N-methyl group creates a sterically hindered secondary amine at the N-terminus of the growing peptide chain. | Coupling of the subsequent amino acid is significantly slower and more difficult compared to non-methylated residues. | ajpamc.com |
| Coupling Reagents | Standard carbodiimide (B86325) reagents (e.g., DIC) are often inefficient. Uronium/guanidinium salts (e.g., HATU, HBTU) and phosphonium salts (e.g., PyAOP, PyBOP) show higher efficiency. | Use of potent activating agents like HATU is recommended to achieve high coupling yields. | researchgate.netbachem.comnih.gov |
| Reaction Conditions | Extended reaction times or double coupling cycles are often necessary to drive the reaction to completion. | Standard automated synthesis protocols may need to be modified with specific steps for the N-methylated residue. | |
| Racemization Risk | Activation of N-methylated amino acids can increase the risk of epimerization (loss of stereochemical integrity) at the alpha-carbon. | Careful selection of coupling reagents and additives (e.g., HOAt) is crucial to minimize racemization. | mdpi.comajpamc.com |
Development of Complex Molecules and Peptidomimetics
Design and Synthesis of Conformationally Constrained Peptides
The introduction of N-methylation on the peptide backbone is a widely recognized strategy for inducing conformational constraints. The methyl group on the amide nitrogen of Boc-N-Me-Ser(tBu)-OH sterically hinders free rotation around the peptide bond, thereby reducing the flexibility of the peptide chain. This reduction in conformational freedom can pre-organize the peptide into a specific bioactive conformation, leading to increased receptor affinity and selectivity.
Furthermore, the N-methyl group disrupts the hydrogen bonding capacity of the amide proton. This modification can significantly impact the secondary structure of peptides, favoring certain turns and folds while destabilizing others. Researchers leverage this property to design peptides with specific three-dimensional structures, which is crucial for mimicking the binding epitopes of larger proteins or natural ligands. The use of this compound in solid-phase peptide synthesis (SPPS) allows for the precise incorporation of these N-methylated residues at specific positions within a peptide sequence, enabling systematic studies of structure-activity relationships. researchgate.netnih.gov
Creation of Peptidomimetic Scaffolds Utilizing this compound
Peptidomimetics are compounds that mimic the structure and function of peptides but possess improved pharmacological properties, such as enhanced stability and oral bioavailability. This compound serves as a valuable precursor for the construction of various peptidomimetic scaffolds. The inherent conformational constraints imposed by the N-methyl group contribute to the development of rigid scaffolds that can present functional groups in a well-defined spatial orientation.
One notable application is in the synthesis of diketopiperazines (DKPs), which are cyclic dipeptides often used as privileged scaffolds in drug design. rsc.org By incorporating this compound into a dipeptide sequence followed by cyclization, N-methylated DKPs can be synthesized. These scaffolds can be further functionalized to create libraries of compounds for screening against various biological targets. The defined conformation of these DKP scaffolds, influenced by the N-methylated residue, is instrumental in achieving high-affinity binding to target proteins.
Functionalization and Derivatization Strategies
The serine side chain of this compound, after deprotection, offers a reactive handle for a variety of chemical modifications, allowing for the introduction of diverse functionalities.
Conversion to Alpha-Oxo Aldehydes via Periodate (B1199274) Oxidation for Ligation and Conjugation
A key functionalization strategy involves the conversion of the deprotected serine residue into a highly reactive alpha-oxo aldehyde. This transformation is typically achieved through periodate oxidation of the 1,2-diol functionality that is revealed after removal of the Boc and tBu protecting groups. rsc.org The resulting glyoxylyl group is a versatile electrophile that can readily participate in various ligation and conjugation reactions. rsc.org This method provides a straightforward way to attach peptides or other molecules to various substrates, including surfaces, polymers, and other biomolecules. The efficiency of this conversion makes it a valuable tool for creating complex bioconjugates and functionalized materials.
Incorporation into Macrocyclic and Cyclic Peptide Structures
The development of macrocyclic and cyclic peptides is a major focus in medicinal chemistry due to their enhanced proteolytic stability and ability to tackle challenging drug targets. This compound is a valuable building block in the synthesis of these structures. The conformational constraints imparted by the N-methyl group can facilitate the cyclization process by pre-disposing the linear peptide precursor into a conformation that is amenable to ring closure.
Challenges and Side Reactions in the Use of Boc N Me Ser Tbu Oh
Diketopiperazine (DKP) Formation during N-Methylated Peptide Synthesis
One of the most significant and frequently encountered side reactions in the synthesis of peptides containing N-methylated amino acids is the formation of diketopiperazines (DKPs). researchgate.netresearchgate.net This intramolecular cyclization leads to the cleavage of the N-terminal dipeptide from the resin-bound peptide, resulting in a truncated sequence and termination of the growing chain. researchgate.netacs.org The presence of an N-methylated residue at the C-terminus of a dipeptidyl-resin is known to increase the risk of DKP formation. sci-hub.se This side reaction is a major concern in both Boc and Fmoc-based synthesis strategies and can be catalyzed by both acidic and basic conditions. researchgate.netpeptide.com
The mechanism of DKP formation is an intramolecular aminolysis reaction. nih.gov Following the removal of the N-terminal protecting group (e.g., Boc or Fmoc) from a dipeptide attached to the resin, the newly exposed α-amino group performs a nucleophilic attack on the carbonyl group of the adjacent amino acid. researchgate.netacs.org This forms a stable six-membered ring, the diketopiperazine, which is subsequently cleaved from the solid support. researchgate.net The presence of an N-methyl group on the second residue, as in a sequence ending with -N-Me-Ser(tBu), can promote this reaction. The driving force is the inherent thermodynamic stability of the resulting six-membered cyclic dipeptide. researchgate.net This process is particularly prevalent at the dipeptide stage of synthesis. peptide.com
Several strategies have been developed to minimize the occurrence of DKP formation during SPPS involving N-methylated residues.
Resin Selection : The use of sterically hindered resins, such as 2-chlorotrityl chloride (CTC) resin, is a common and effective strategy. peptide.comub.edu The bulkiness of the trityl linker physically impedes the back-biting nucleophilic attack required for cyclization. peptide.com
Optimized Deprotection : Modifying the deprotection conditions can drastically reduce DKP formation. In Fmoc synthesis, using a cocktail of 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine (B1678402) in N-methyl-2-pyrrolidone (NMP) has been shown to be more effective at suppressing DKP formation than the standard 20% piperidine (B6355638) in DMF. researchgate.netacs.org In Boc-based synthesis, in situ neutralization protocols can help suppress this side reaction. peptide.com
Coupling Reagents and Conditions : The choice of coupling reagent and immediate coupling after deprotection can also be critical. Utilizing highly efficient coupling reagents can accelerate the desired intermolecular peptide bond formation, outcompeting the intramolecular DKP cyclization. nih.gov For instance, employing reagents like BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) with DIPEA has been shown to inhibit DKP formation. nih.gov
Dipeptide Coupling : Incorporating a pre-formed dipeptide can bypass the problematic resin-bound dipeptide intermediate that is most susceptible to DKP formation. nih.gov
Mechanistic Insights into DKP Formation
Steric Hindrance Effects on Coupling Efficiency
The presence of the N-methyl group on the amino acid nitrogen in Boc-N-Me-Ser(tBu)-OH introduces significant steric bulk around the nitrogen nucleophile. sci-hub.se This steric hindrance makes the formation of the subsequent peptide bond more difficult compared to its non-methylated counterpart. researchgate.netgoogle.com The bulky tert-butyl (tBu) side-chain protecting group further contributes to this steric challenge. Consequently, coupling reactions involving N-methylated amino acids are often sluggish and incomplete. acs.org To overcome this, more potent coupling reagents such as PyAOP ((7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often required. researchgate.netuci.edu It is also common practice to employ double or even triple coupling cycles with extended reaction times to ensure the reaction proceeds to completion and to minimize the formation of deletion sequences. researchgate.net
Off-Resin Side Reactions and Product Impurities
Side reactions are not limited to the on-resin synthesis steps. Complications can also arise during and after the peptide is cleaved from the solid support. The aforementioned fragmentation of N-alkylated amide bonds is a primary example of an off-resin side reaction that occurs during the acidic cleavage cocktail treatment. tsinghua.edu.cn Furthermore, any impurities generated during the synthesis, such as deletion sequences from incomplete couplings or truncated peptides from DKP formation, are cleaved from the resin along with the target peptide. sci-hub.se These impurities, which may have very similar physicochemical properties to the desired product, can make the final purification by techniques like HPLC challenging and can lead to lower isolated yields of the pure peptide. sci-hub.senih.gov Additionally, side-chain protecting groups must be efficiently removed during the final cleavage step to avoid the generation of peptides with residual protection, which would also be a significant impurity. peptide.com
Analytical and Characterization Methodologies for Boc N Me Ser Tbu Oh and Its Peptide Conjugates
Chromatographic Techniques for Purity Assessment (e.g., HPLC, RP-HPLC)
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and its variant, Reversed-Phase HPLC (RP-HPLC), are indispensable tools for determining the purity of Boc-N-Me-Ser(tBu)-OH and its corresponding peptide conjugates. These techniques separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.
RP-HPLC is widely used for the analysis of amino acids and peptides. In this technique, a nonpolar stationary phase (commonly C18 or C4) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) (ACN), often containing trifluoroacetic acid (TFA) as an ion-pairing agent. mdpi.com The separation is based on the hydrophobicity of the analytes; more hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times.
The purity of commercially available protected amino acids like Fmoc-Ser(tBu)-OH, a related compound, is often specified to be ≥95% or ≥98% as determined by HPLC. anaspec.comsigmaaldrich.com For instance, the purity of Fmoc-N-Me-Thr(tBu)-OH, a structurally similar N-methylated amino acid, is typically ≥ 95.0% by HPLC. sigmaaldrich.com Similarly, O-tert-Butyl-L-serine is reported to have a purity of ≥97.0% by HPLC and titration analysis. vwr.com
In the context of peptide synthesis, RP-HPLC is crucial for monitoring reaction completion, identifying byproducts, and purifying the final peptide. The introduction of an N-methyl group, as in this compound, can influence the peptide's retention time. While N-methylation can increase hydrophobicity, it can also induce conformational changes that may lead to a decrease in retention time. mdpi.com The purity of synthesized peptides is determined by integrating the peak areas in the chromatogram, with detection commonly performed using UV absorbance at 220 nm.
A typical analytical RP-HPLC setup might involve a C18 column with a linear gradient of acetonitrile in water with 0.1% TFA, at a flow rate of around 1 mL/min. For purification purposes, semi-preparative columns with larger diameters are used at higher flow rates.
Table 1: Representative RP-HPLC Conditions for Peptide Analysis
| Parameter | Analytical RP-HPLC | Semi-preparative RP-HPLC |
| Column | C18, 5 µm, 4.6 mm × 250 mm | C18, 5 µm, 10 mm × 250 mm |
| Mobile Phase A | Water + 0.1% TFA | Water + 0.1% TFA |
| Mobile Phase B | Acetonitrile + 0.1% TFA | Acetonitrile + 0.1% TFA |
| Flow Rate | 1 mL/min | 5 mL/min |
| Detection | UV at 220 nm | UV at 220 nm |
| Gradient | Linear gradient of Mobile Phase B | Linear gradient of Mobile Phase B |
| This table is a generalized representation of typical RP-HPLC conditions and specific parameters may vary based on the peptide's properties. |
Spectroscopic Methods for Structural Elucidation (e.g., NMR, Mass Spectrometry)
Spectroscopic techniques are paramount for confirming the chemical identity and structure of this compound and its peptide conjugates. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods used for this purpose.
Mass Spectrometry (MS) provides information about the molecular weight of the compound, confirming that the correct molecule has been synthesized. Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used for analyzing peptides. nih.govrsc.org For example, ESI-MS has been used to confirm the mass of peptide fragments, and MALDI-TOF (Time-of-Flight) is frequently employed for the analysis of final peptide products. nih.govrsc.org The molecular weight of this compound is 275.35 g/mol .
Nuclear Magnetic Resonance (NMR) Spectroscopy offers detailed information about the atomic connectivity and the three-dimensional structure of the molecule in solution. Both one-dimensional (¹H NMR, ¹³C NMR) and two-dimensional (e.g., TOCSY, ROESY) NMR experiments are utilized. acs.org
¹H NMR provides information on the number and types of protons in the molecule. For a protected amino acid like this compound, characteristic signals would be expected for the protons of the Boc group, the N-methyl group, the t-butyl group, and the serine backbone. rsc.org
¹³C NMR provides information about the carbon skeleton of the molecule. rsc.org
2D NMR techniques are essential for assigning all the proton and carbon signals, especially in larger peptide molecules, and for determining the conformation. For instance, TOCSY (Total Correlation Spectroscopy) helps in identifying protons within the same amino acid residue, while ROESY (Rotating-frame Overhauser Effect Spectroscopy) provides information about protons that are close in space, which is crucial for determining the peptide's three-dimensional structure. acs.org
The combination of MS and NMR allows for unambiguous structural confirmation of the synthesized compounds. acs.orgfigshare.com
Table 2: Key Spectroscopic Data for Related Compounds
| Compound | Technique | Observed Data |
| Boc-(L)-Tyr(OH)-OH | ¹H NMR (CD₃OD, 300 MHz) | δ/ppm: 7.03 (d, J= 8.4 Hz, 2H), 6.70 (d, J= 8.4 Hz, 2H), 4.32-4.23 (m, 1H), 3.04 (dd, J= 13.8, 5.2 Hz, 1H), 2.81 (dd, J= 13.8, 5.2 Hz, 1H),1.39 (s, 9H) |
| Boc-Asp(tBu)-Ala-OH | ¹³C NMR (CD₃CN, 126 MHz) | δ/ppm: 175.0, 172.3, 171.5, 156.9, 82.2, 80.9, 52.5, 49.6, 38.7, 28.9, 28.6, 18.3 |
| N-butyryl-L-proline methyl ester | ¹H NMR (300 MHz, CDCl₃) | δ/ppm: 4.41 (0.8H, dd), 4.36 (0.2H, dd), 3.68 (0.6H, s), 3.64 (2.4H, s), 3.62-3.41 (2H, m), 2.40-1.82 (6H, m), 1.68-1.52 (2H, m), 0.89 (2.4H, t), 0.85 (0.6H, t) |
| This table presents example data for structurally related compounds to illustrate the type of information obtained from NMR spectroscopy. The specific chemical shifts for this compound would be unique to its structure. rsc.orgnih.gov |
Advanced Characterization of N-Methylated Peptide Conformational Properties
The introduction of an N-methyl group into a peptide backbone has profound consequences on its conformational properties. This modification eliminates the amide proton, thereby removing a hydrogen bond donor and introducing steric bulk. mdpi.commdpi.com These changes can significantly alter the peptide's secondary structure, such as α-helices and β-sheets, and can favor the formation of cis-amide bonds, which are typically less favored in non-methylated peptides. mdpi.comresearchgate.net
Advanced analytical techniques are employed to study these conformational changes in detail.
NMR Spectroscopy , as mentioned earlier, is also a key tool for detailed conformational analysis. By analyzing ROE (Restrained Overhauser Effect) data, it is possible to determine inter-proton distances, which can be used to build a 3D model of the peptide's structure. acs.org The chemical shifts of amide protons (in non-methylated residues) and α-protons are also sensitive to the local conformation. mdpi.com In N-methylated peptides, the presence of cis and trans isomers around the N-methylated amide bond can be detected by the appearance of two sets of signals in the NMR spectrum. mdpi.com
Molecular Dynamics (MD) Simulations are often used in conjunction with experimental data from NMR to refine the three-dimensional structures of peptides and to understand their dynamic behavior in solution. acs.org These computational methods can provide insights into the conformational landscape of the peptide and the relative stabilities of different conformers.
The study of the conformational properties of peptides containing this compound is crucial, as the conformation is directly linked to the peptide's biological activity and bioavailability. researchgate.netnih.gov By constraining the peptide into a specific conformation, N-methylation can enhance its binding to a biological target and improve its pharmacokinetic properties. nih.gov
Table 3: Impact of N-Methylation on Peptide Properties
| Property | Effect of N-Methylation | Analytical Technique(s) |
| Hydrogen Bonding | Eliminates H-bond donor capacity at the methylated nitrogen. mdpi.com | NMR, IR Spectroscopy |
| Conformation | Can induce turns, disrupt helices, and favor cis-amide bonds. mdpi.comresearchgate.net | CD Spectroscopy, NMR Spectroscopy |
| Flexibility | Reduces backbone flexibility. | NMR, Molecular Dynamics |
| Hydrophobicity | Generally increases hydrophobicity. mdpi.com | RP-HPLC |
| Proteolytic Stability | Increases resistance to enzymatic degradation. scielo.org.mx | In vitro stability assays with proteases |
| Bioavailability | Can improve oral bioavailability. researchgate.net | Cell permeability assays (e.g., Caco-2) |
Biological and Medicinal Chemistry Implications of Boc N Me Ser Tbu Oh Derived Peptides
Impact on Peptide Bioactivity and Receptor Interaction
The steric bulk of the methyl group can also influence receptor binding. While it can sometimes lead to a decrease in binding affinity if it clashes with the receptor's binding pocket, it can also promote favorable hydrophobic interactions, thereby enhancing bioactivity. researchgate.net The precise effect of N-methylation is context-dependent and is influenced by the specific position of the modification within the peptide sequence and the topology of the receptor binding site. mdpi.com
Furthermore, the tert-butyl (tBu) protecting group on the serine side chain is not just a synthetic handle but can also play a role during initial screening phases. While it is typically removed in the final peptide, its presence in synthetic intermediates allows for the exploration of how a bulky, hydrophobic side chain at that position might influence activity. This information can guide the design of subsequent analogues.
For instance, studies on various peptides have shown that N-methylation can lead to either receptor antagonists or agonists, highlighting the versatility of this modification in tuning biological activity. ingentaconnect.comnih.gov The conformational changes induced by N-methylation can alter the presentation of key pharmacophoric groups, leading to a shift in the signaling outcome upon receptor binding.
Enhanced Metabolic Stability through N-Methylation
One of the most significant advantages of incorporating N-methylated amino acids into peptides is the enhancement of their metabolic stability. acs.org Peptides are notoriously susceptible to degradation by proteases, which limits their therapeutic utility, particularly their oral bioavailability. researchgate.net Proteolytic enzymes, such as trypsin and chymotrypsin, recognize and cleave specific peptide bonds.
N-methylation of the peptide backbone provides a steric shield, hindering the approach of proteases and preventing enzymatic cleavage at the modified site. ingentaconnect.commdpi.com This increased resistance to proteolysis prolongs the half-life of the peptide in biological systems, allowing it to exert its therapeutic effect for a longer duration. mdpi.com Research has demonstrated that even a single N-methylation can significantly improve stability against enzymatic degradation. mdpi.com In some cases, N-methylation of an amide bond adjacent to the cleavage site can confer even greater resistance than methylation at the cleavage site itself. mdpi.com
| Feature | Unmodified Peptide | N-Methylated Peptide |
| Protease Susceptibility | High | Low |
| Metabolic Half-life | Short | Extended |
| Bioavailability | Poor | Improved |
Applications in Designing Selective Enzyme Inhibitors
The conformational constraints and altered hydrogen bonding capacity conferred by N-methylation are highly valuable in the design of selective enzyme inhibitors. ingentaconnect.comnih.gov By incorporating Boc-N-Me-Ser(tBu)-OH or similar N-methylated amino acids, medicinal chemists can fine-tune the shape and flexibility of a peptide to fit precisely into the active site of a target enzyme.
This "pre-organization" of the peptide into a conformation that mimics the transition state of the enzymatic reaction can lead to highly potent and selective inhibitors. The removal of a hydrogen bond donor can also disrupt binding to off-target enzymes, thereby improving the selectivity profile of the inhibitor and reducing potential side effects.
Development of Therapeutically Relevant Peptide Analogues
The use of this compound is instrumental in the development of therapeutically relevant peptide analogues with enhanced drug-like properties. springernature.com N-methylation, often in combination with other modifications like cyclization, has been a successful strategy for converting bioactive peptides into clinical candidates. springernature.com
The benefits of incorporating N-methylated serine extend beyond just improved stability and receptor affinity. N-methylation also increases the lipophilicity of a peptide, which can enhance its ability to cross cell membranes and improve its oral bioavailability. ingentaconnect.comresearchgate.net This is a critical hurdle in the development of peptide-based drugs.
The development of orally bioavailable cyclic peptides, such as cyclosporine A, which contains multiple N-methylated amino acids, serves as a prominent example of the power of this strategy. researchgate.net By strategically placing N-methylated residues like the one derived from this compound within a peptide sequence, researchers can create analogues with a desirable balance of potency, stability, and permeability, ultimately leading to more effective and convenient therapeutic options. springernature.com
Future Research Directions and Emerging Applications
Chemo-Enzymatic Approaches for Peptide Synthesis Incorporating Boc-N-Me-Ser(tBu)-OH
Chemo-enzymatic peptide synthesis (CEPS) combines the selectivity of enzymes with the robustness of chemical synthesis, offering a greener alternative to purely chemical methods by minimizing harsh reagents and protecting group manipulations. qyaobio.comresearchgate.net This approach typically uses proteases or ligases to form peptide bonds in a process that is either kinetically or thermodynamically controlled. qyaobio.com
The integration of N-methylated building blocks like this compound into CEPS workflows presents both a challenge and an opportunity. The primary obstacle is the steric hindrance imposed by the N-methyl group, which can significantly reduce the catalytic efficiency of many natural proteases. acs.org However, research is focusing on two main avenues to overcome this limitation:
Enzyme Engineering: Site-directed mutagenesis and random mutagenesis are being employed to engineer proteases, such as subtilisin and α-chymotrypsin, with altered active sites that can better accommodate sterically demanding N-methylated substrates. qyaobio.comacs.org These engineered enzymes could potentially utilize C-terminal esters of this compound as acyl donors for coupling reactions.
Novel Enzyme Discovery: Screening for novel enzymes from diverse natural sources may identify ligases with a broader substrate scope that naturally accept N-methylated amino acids.
A key advantage of CEPS is its inherent stereoselectivity, which prevents the racemization that can sometimes occur during chemical activation, ensuring the chiral integrity of the final peptide. researchgate.net Future research will likely focus on developing robust, engineered enzymes that can efficiently incorporate this compound and other N-methylated derivatives, making this environmentally friendly synthesis strategy more accessible for producing complex, modified peptides.
Table 1: Comparison of Synthesis Methods for Incorporating N-Methylated Amino Acids
| Feature | Chemical Synthesis (e.g., SPPS) | Chemo-Enzymatic Peptide Synthesis (CEPS) |
| Stereoselectivity | Potential for racemization during activation of hindered amino acids. | High stereoselectivity, no racemization. researchgate.net |
| Protecting Groups | Requires extensive side-chain and backbone protection/deprotection steps. | Fewer protecting groups needed due to enzyme selectivity for α-carboxyl groups. qyaobio.comresearchgate.net |
| Reagents | Uses potentially toxic and expensive coupling reagents (e.g., carbodiimides, phosphonium (B103445) salts). researchgate.net | Uses biodegradable enzymes in aqueous or organic co-solvent systems. qyaobio.com |
| Substrate Scope | Broad scope, but coupling of N-methylated residues is often slow and requires specialized reagents or conditions (e.g., microwave). researchgate.netamazonaws.com | Currently limited by enzyme specificity; many natural enzymes show low activity for N-methylated substrates. acs.org |
| Reaction Conditions | Often requires harsh, anhydrous conditions and strong acids for cleavage. researchgate.net | Mild conditions (neutral pH, room temperature). qyaobio.com |
High-Throughput Synthesis and Screening of N-Methylated Peptide Libraries
The discovery of novel bioactive peptides increasingly relies on the synthesis and screening of large combinatorial libraries. nih.govnih.gov Incorporating this compound into these libraries allows for systematic exploration of how N-methylation at specific positions influences peptide function.
High-Throughput Synthesis: Solid-phase peptide synthesis (SPPS) remains the dominant method for library creation. However, the coupling of N-methylated amino acids is notoriously difficult due to steric hindrance. researchgate.net Research is focused on optimizing these syntheses through:
Advanced Coupling Reagents: Reagents like PyAOP and HATU have shown greater efficacy for coupling hindered amino acids compared to standard reagents. researchgate.net
Microwave-Enhanced SPPS: The application of microwave energy can dramatically accelerate coupling times and improve the efficiency of incorporating challenging residues like N-methylated amino acids. amazonaws.com
High-Throughput Screening: Once synthesized, these N-methylated peptide libraries can be screened using various display technologies. Methods like mRNA display and ribosome display are particularly powerful because they link the peptide phenotype directly to its genetic template, allowing for the screening of vast libraries (up to 10¹³ members). google.comresearchgate.net These in vitro systems can be adapted to incorporate non-proteinogenic amino acids, including N-methylated variants, by using pre-charged tRNAs. researchgate.net The screening of libraries containing this compound derived peptides can identify candidates with enhanced properties, such as improved binding affinity or resistance to proteases. google.comresearchgate.net
Table 2: Screening Technologies for N-Methylated Peptide Libraries
| Technology | Library Size | Key Principle | Compatibility with N-Methylation |
| mRNA Display | 10¹² - 10¹³ | Covalent linkage of peptide to its encoding mRNA via a puromycin (B1679871) linker. | High. Can incorporate N-methylated amino acids using reconstituted translation systems and pre-charged tRNAs. researchgate.net |
| Ribosome Display | 10¹² - 10¹⁴ | Non-covalent complex of peptide, ribosome, and mRNA is used for selection. | High. Ribosomal synthesis of N-methylated peptides has been demonstrated. acs.orggoogle.com |
| Phage Display | 10⁹ - 10¹¹ | Peptide is displayed as a fusion to a phage coat protein. | Limited. Relies on the host cell's translational machinery, making incorporation of non-canonical amino acids difficult. |
| One-Bead-One-Compound (OBOC) | 10⁵ - 10⁷ | Each bead in a resin pool carries a unique peptide sequence. | High. Directly compatible with SPPS of N-methylated libraries. |
Rational Design Principles for N-Methylated Peptides
Rational design aims to predictably modify peptide function by making specific chemical changes. N-methylation is a key tool in this process, and computational methods are becoming indispensable for predicting its effects. mdpi.comnih.gov
The incorporation of an N-methyl group, as facilitated by using this compound, introduces several structural and energetic consequences:
Conformational Constraint: The methyl group restricts rotation around the Cα-N bond and can favor a cis amide bond conformation, which is energetically disfavored in non-methylated peptides. This reduces the conformational flexibility of the peptide backbone, pre-organizing it for receptor binding and lowering the entropic penalty upon binding. mdpi.com
Elimination of H-Bond Donor: The amide proton is replaced by a methyl group, removing a hydrogen bond donor. This can disrupt secondary structures like α-helices and β-sheets but is advantageous for improving passive membrane permeability, as it reduces the desolvation penalty for entering the lipid bilayer. mdpi.com
Increased Proteolytic Resistance: The steric bulk of the N-methyl group shields the adjacent peptide bond from the action of proteases, significantly increasing the peptide's half-life in vivo. nih.govresearchgate.net
Computational tools, such as replica exchange molecular dynamics (REMD) and software suites like Rosetta, are used to model these effects. tandfonline.com These programs can simulate the conformational space of an N-methylated peptide to predict its structure and dynamics. By using this compound, synthetic chemists can create the specific peptides suggested by these computational models to validate design principles and develop peptidomimetics with finely tuned pharmacological profiles. tandfonline.commdpi.com
Exploration in Material Science and Chemical Biology Beyond Traditional Peptide Applications
The unique properties imparted by N-methylation are finding applications beyond traditional drug development, extending into material science and chemical biology.
Material Science: Self-assembling peptides are used to create novel biomaterials like hydrogels for tissue engineering and drug delivery. nih.gov The introduction of N-methylated residues using building blocks like this compound can profoundly influence these self-assembly processes. The disruption of hydrogen bonding networks and altered conformational preferences can change the morphology and mechanical properties of the resulting materials. nih.gov For instance, the strategic placement of an N-methylated serine could be used to:
Tune the stiffness and pore size of a peptide hydrogel.
Control the release kinetics of an encapsulated drug by altering the hydrogel's degradation profile.
Create surfaces with specific recognition properties.
Chemical Biology: In chemical biology, N-methylated peptides serve as valuable tools to probe complex biological systems. Peptides containing N-methyl-Ser(tBu) can be synthesized to:
Mimic Protein Post-Translational Modifications: N-methylation is a natural modification, and synthetic peptides containing this feature can be used to study the enzymes that add or remove these marks. nih.gov
Develop Stabilized Inhibitors: By replacing a key serine residue in a known peptide inhibitor with its N-methylated analog, researchers can create a more stable tool compound for studying enzyme function or protein-protein interactions without the complication of rapid degradation. researchgate.net
Probe Bioactive Conformations: Systematically replacing each amino acid in a cyclic peptide with its N-methylated version (an "N-methyl scan") can help elucidate the peptide's bioactive conformation by observing how each modification affects activity. nih.gov
The continued availability and application of this compound will undoubtedly fuel further exploration in these emerging fields, leading to new functional materials and more sophisticated biological probes.
Q & A
Q. What experimental protocols are recommended for synthesizing Boc-N-Me-Ser(tBu)-OH?
To synthesize this compound, begin with a tert-butyl-protected serine derivative. Use Boc (tert-butoxycarbonyl) and methyl (N-Me) groups for orthogonal protection to prevent unwanted side reactions. Key steps include:
- Protection strategy : Sequential protection of the amino and hydroxyl groups using Boc anhydride and tert-butyl chloride under anhydrous conditions .
- Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) for coupling reactions, ensuring compatibility with acid-sensitive protecting groups .
- Catalysts : Employ 1-hydroxybenzotriazole (HOBt) or N,N'-diisopropylcarbodiimide (DIC) for efficient amide bond formation .
- Validation : Confirm intermediates via thin-layer chromatography (TLC) and final product purity via HPLC (>95%) .
Q. What spectroscopic methods are essential for characterizing this compound?
- NMR : Use - and -NMR to verify the integrity of the Boc and tert-butyl groups. Key signals include tert-butyl protons (1.2–1.4 ppm) and Boc carbonyl carbons (~155 ppm) .
- Mass spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF to confirm molecular weight (CHNO, theoretical MW 261.3 g/mol) .
- FT-IR : Identify characteristic peaks for amide C=O (1650–1700 cm) and tert-butyl C-H stretches (2900–3000 cm) .
Q. How should researchers handle this compound to ensure stability during experiments?
- Storage : Keep under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the tert-butyl group .
- Handling : Use glove boxes or Schlenk lines for moisture-sensitive steps. Avoid prolonged exposure to acidic conditions (>1% TFA) to prevent Boc deprotection .
Advanced Research Questions
Q. How can researchers resolve contradictions between NMR and MS data for this compound derivatives?
- Impurity analysis : Use preparative HPLC to isolate minor components and reanalyze via -NMR to identify residual solvents (e.g., DMF) or byproducts .
- Isotopic labeling : Synthesize -labeled analogs to distinguish overlapping signals in crowded NMR spectra .
- X-ray crystallography : If crystalline derivatives are obtained, refine structures using SHELXL to resolve stereochemical ambiguities .
Q. What strategies optimize this compound synthesis under anhydrous conditions?
- Reagent drying : Pre-dry solvents (e.g., DCM over CaH) and use molecular sieves (3Å) for moisture-sensitive steps .
- Catalyst screening : Test alternative coupling agents like HATU or PyBOP for improved yields in sterically hindered environments .
- In-line monitoring : Employ FT-IR or Raman spectroscopy to track reaction progress and minimize side-product formation .
Q. How can researchers address low reproducibility in this compound-based peptide synthesis?
- Batch documentation : Record precise molar ratios, reaction temperatures (±1°C), and stirring rates in supplementary materials .
- Cross-validation : Compare results with orthogonal methods (e.g., LC-MS vs. -NMR for fluorine-tagged analogs) .
- Collaborative trials : Share protocols with independent labs to identify overlooked variables (e.g., humidity during solid-phase synthesis) .
Methodological Considerations
- Literature search : Use Boolean operators (e.g., "this compound AND synthesis NOT industrial") in databases like SciFinder or PubMed to filter academic protocols .
- Data reporting : Follow Beilstein Journal guidelines for experimental sections, including explicit details on solvent purity, instrument calibration, and error margins .
- Ethical standards : Adhere to institutional safety protocols for handling corrosive reagents (e.g., TFA) and hazardous byproducts (e.g., CO emissions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
